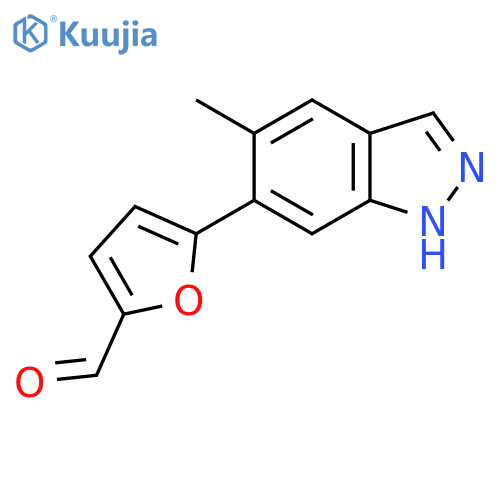Cas no 2172098-07-4 (5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde)

2172098-07-4 structure
商品名:5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde
- EN300-1586394
- 2172098-07-4
-
- インチ: 1S/C13H10N2O2/c1-8-4-9-6-14-15-12(9)5-11(8)13-3-2-10(7-16)17-13/h2-7H,1H3,(H,14,15)
- InChIKey: KDWFIUBZEONJKG-UHFFFAOYSA-N
- ほほえんだ: O1C(C=O)=CC=C1C1=CC2=C(C=NN2)C=C1C
計算された属性
- せいみつぶんしりょう: 226.074227566g/mol
- どういたいしつりょう: 226.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.9Ų
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586394-10.0g |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1586394-0.5g |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1586394-0.05g |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1586394-0.25g |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1586394-1000mg |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 1000mg |
$1229.0 | 2023-09-24 | ||
| Enamine | EN300-1586394-5000mg |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 5000mg |
$3562.0 | 2023-09-24 | ||
| Enamine | EN300-1586394-0.1g |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1586394-1.0g |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1586394-250mg |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 250mg |
$1131.0 | 2023-09-24 | ||
| Enamine | EN300-1586394-50mg |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde |
2172098-07-4 | 50mg |
$1032.0 | 2023-09-24 |
5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
2172098-07-4 (5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde) 関連製品
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
